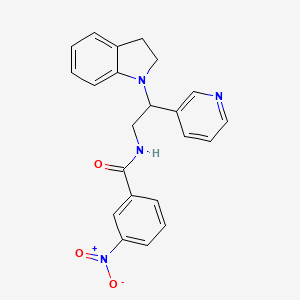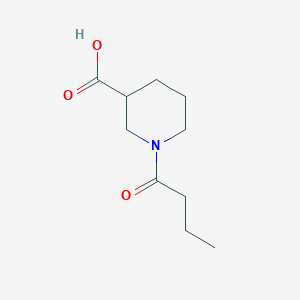
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone, often involves the use of 1,3-dipolar cycloaddition reactions. These reactions are efficient methods for constructing pyrrolidine rings, which are core structures in many bioactive molecules. For instance, stereospecific synthesis of pyrrolidines can be achieved via 1,3-dipolar cycloadditions to sugar-derived enones, showcasing the versatility and efficiency of this synthetic approach in producing enantiomerically pure pyrrolidines (Guillermo A Oliveira Udry et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often elucidated using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. These analyses provide detailed insights into the crystal and molecular structures, including inter- and intramolecular hydrogen bonds. A study on a similar pyrrolidine derivative revealed its triclinic crystal structure, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Z. G. Aliev et al., 2001).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The [3+2] cycloadditions with nonstabilized azomethine ylides are a key reaction type, leading to the formation of pyrrolidine rings with diverse substituents. This type of reaction demonstrates the compounds' versatility in synthesizing complex molecular architectures (V. Sosnovskikh et al., 2014).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and photoluminescence, are crucial for their application in various fields. For instance, conjugated polymers containing pyrrolidine units show significant photoluminescence, indicating their potential in electronic applications (T. Beyerlein & B. Tieke, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities and stability under various conditions, are essential for the practical application of pyrrolidine derivatives. The stereoselective synthesis and functionalization of these compounds are of particular interest, providing insights into their chemical diversity and potential as building blocks in organic synthesis (C. A. Carson & M. Kerr, 2005).
Applications De Recherche Scientifique
Asymmetric 1,3-Dipolar Cycloaddition
The asymmetric 1,3-dipolar cycloaddition reactions are crucial for synthesizing various bioactive molecules, including pyrrolidine-based compounds. This method allows for the efficient construction of complex molecules with high stereocontrol. For instance, the practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate in bioactive molecule synthesis, demonstrates the importance of these reactions in creating compounds with multiple stereocenters in a single step, highlighting the relevance of similar strategies to the compound of interest (Kotian, Lin, El-Kattan, & Chand, 2005).
Stereo- and Regioselective Cycloaddition
The stereo- and regioselective 1,3-dipolar cycloaddition reactions, such as those leading to the synthesis of spiro[cyclopropa[a]pyrrolizine-2,2'-indene] derivatives, offer an efficient pathway to biologically relevant compounds. These methodologies highlight the potential for synthesizing complex polycyclic compounds, possibly including derivatives related to "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone" with high selectivity and efficiency (Filatov, Wang, Khoroshilova, Lozovskiy, Larina, Boitsov, & Stepakov, 2019).
Organocatalytic Approaches
Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, underscores the role of catalysis in achieving high enantiopurity and structural diversity. This approach is pertinent to the synthesis of complex structures derived from or related to pyrrolidinyl ethanones, suggesting a pathway for creating diverse and biologically active derivatives of "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone" (Chen, Wei, Luo, Xiao, & Gong, 2009).
Cycloaddition with Cyclopropenones
The reactions of diphenylcyclopropenone with 1,3-dipoles, which lead to various heterocyclic compounds including pyrrolines and pyrroles, illustrate the versatility of cycloaddition reactions in constructing complex molecules. Such methodologies may offer insights into the synthesis or functionalization of compounds like "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone," providing a foundation for exploring new chemical spaces (Lown, Maloney, & Dallas, 1970).
Propriétés
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-22(23-14-13-20(15-23)25-16-17-11-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUHJFZPCAREKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)



![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)




